

Technical Guide: Key Enzymes in the Biosynthesis of Mycosporine-2-Glycine (M2G)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mycosporine-2-glycine

Cat. No.: B1260214

[Get Quote](#)

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, UV-absorbing molecules produced by a wide range of organisms, including cyanobacteria, fungi, and marine algae, to protect against solar radiation.^[1] Among these, **Mycosporine-2-glycine** (M2G) is a key compound in the broader family of MAAs. The biosynthesis of MAAs is a subject of intense research due to their potential applications as natural and biocompatible sunscreens.^{[2][3]} Understanding the enzymatic machinery responsible for their synthesis is crucial for harnessing their potential through biotechnological production. This guide provides a detailed overview of the core enzymes involved in the M2G biosynthetic pathway, presenting quantitative data, experimental protocols, and visual diagrams of the underlying processes.

The synthesis of M2G, like other MAAs, originates from a conserved set of enzymes that construct the characteristic cyclohexenone core and subsequently modify it with amino acid moieties.^{[4][5]} The core pathway involves four key enzymes, typically encoded by a contiguous gene cluster (mys gene cluster), which convert a primary metabolic intermediate into the mycosporine scaffold and its derivatives.^{[6][7]}

Core Biosynthetic Pathway Enzymes

The biosynthesis of **Mycosporine-2-glycine** is a multi-step enzymatic process. The foundational steps involve the creation of the 4-deoxygadusol (4-DG) core, which is then elaborated to produce Mycosporine-glycine (MG), a direct precursor to M2G and other MAAs.^{[5][8]}

The key enzymes in this pathway are:

- 2-demethyl-4-deoxygadusol Synthase (DDGS) / MysA
- O-Methyltransferase (OMT) / MysB
- ATP-Grasp Ligase / MysC
- D-Ala-D-Ala Ligase-like Enzyme / MysD

2-demethyl-4-deoxygadusol Synthase (DDGS) - MysA

Function: MysA is a 3-dehydroquinate synthase (DHQS) homolog that catalyzes the initial and committing step in the MAA biosynthetic pathway.[\[4\]](#)[\[6\]](#) It converts sedoheptulose 7-phosphate (SH 7-P), an intermediate of the pentose phosphate pathway, into 2-demethyl-4-deoxygadusol (DDG).[\[5\]](#)[\[7\]](#)[\[8\]](#)

Biochemical Properties:

- Substrate: Sedoheptulose 7-phosphate (SH 7-P)[\[6\]](#)
- Product: 2-demethyl-4-deoxygadusol (DDG)[\[8\]](#)
- Cofactors: Requires NAD⁺ and Co²⁺ for activity.[\[4\]](#)

O-Methyltransferase (OMT) - MysB

Function: MysB is an S-adenosylmethionine (SAM)-dependent O-methyltransferase.[\[4\]](#) It acts on the product of MysA, catalyzing the methylation of DDG to form 4-deoxygadusol (4-DG), which serves as the central cyclohexenone core structure for all mycosporines.[\[5\]](#)[\[8\]](#)

Biochemical Properties:

- Substrate: 2-demethyl-4-deoxygadusol (DDG)[\[8\]](#)
- Product: 4-deoxygadusol (4-DG)[\[8\]](#)

- Cofactor: S-adenosylmethionine (SAM)[\[4\]](#)

ATP-Grasp Ligase - MysC

Function: MysC belongs to the ATP-grasp superfamily of enzymes.[\[9\]](#)[\[10\]](#) It catalyzes the ATP-dependent ligation of an amino acid, primarily glycine, to the C3 position of the 4-DG core to produce mycosporine-glycine (MG).[\[7\]](#)[\[11\]](#) This reaction is a critical step, as MG is the direct precursor for a variety of MAAs.[\[11\]](#) The mechanism involves the phosphorylation of 4-DG, which is atypical for ATP-grasp enzymes that usually phosphorylate the carboxylate of the incoming amino acid.[\[10\]](#)[\[11\]](#)

Biochemical Properties:

- Substrates: 4-deoxygadusol (4-DG), Glycine, ATP[\[11\]](#)[\[12\]](#)
- Product: Mycosporine-glycine (MG)[\[11\]](#)
- Cofactors: Requires Mg²⁺ for activity.[\[12\]](#)

D-Ala-D-Ala Ligase-like Enzyme - MysD

Function: MysD is a homolog of D-Ala-D-Ala ligase and is responsible for the final diversification step in the synthesis of many MAAs.[\[2\]](#)[\[11\]](#) It catalyzes the ATP-dependent condensation of a second amino acid onto the C1 position of mycosporine-glycine.[\[13\]](#) While this enzyme is known to have broad substrate specificity, accepting amino acids like serine (to produce shinorine) and threonine (to produce porphyra-334), the MysD from *Nostoc punctiforme* ATCC 29133 has been shown to produce **mycosporine-2-glycine**.[\[9\]](#)[\[11\]](#)

Biochemical Properties:

- Substrates: Mycosporine-glycine (MG), Glycine, ATP[\[11\]](#)
- Product: **Mycosporine-2-glycine** (M2G)
- Cofactors: Requires Mg²⁺ for activity.[\[11\]](#)

Quantitative Data Summary

While detailed kinetic data for every enzyme in the M2G pathway is not extensively available in the literature, some key quantitative parameters for the overall process and for specific enzymes have been reported.

Enzyme Family	Parameter	Value	Organism/System	Citation
MysD	Optimal pH	8.5	Nostoc linckia NIES-25	[11]
Optimal Temperature	37 °C		Nostoc linckia NIES-25	[11]
MAAs	Molar Extinction Coeff. (ε)	28,000 - 50,000 M ⁻¹ cm ⁻¹	General	[1] [7] [14]
Heterologous Production Yield	154 mg/L shinorine		Streptomyces avermitilis	[1]
188 mg/L total MAAs	Streptomyces avermitilis	[1]		

Experimental Protocols

The characterization of the M2G biosynthetic pathway has largely relied on the heterologous expression of the mys gene cluster in tractable host organisms like *Escherichia coli* and *Saccharomyces cerevisiae*.[\[2\]](#)[\[9\]](#)[\[11\]](#)

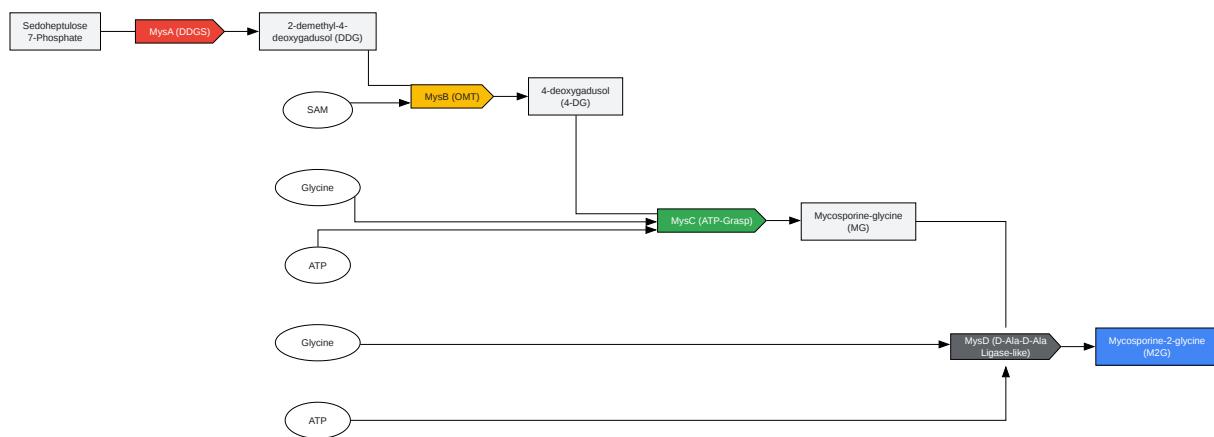
Protocol 1: Heterologous Expression of the mys Gene Cluster in *E. coli*

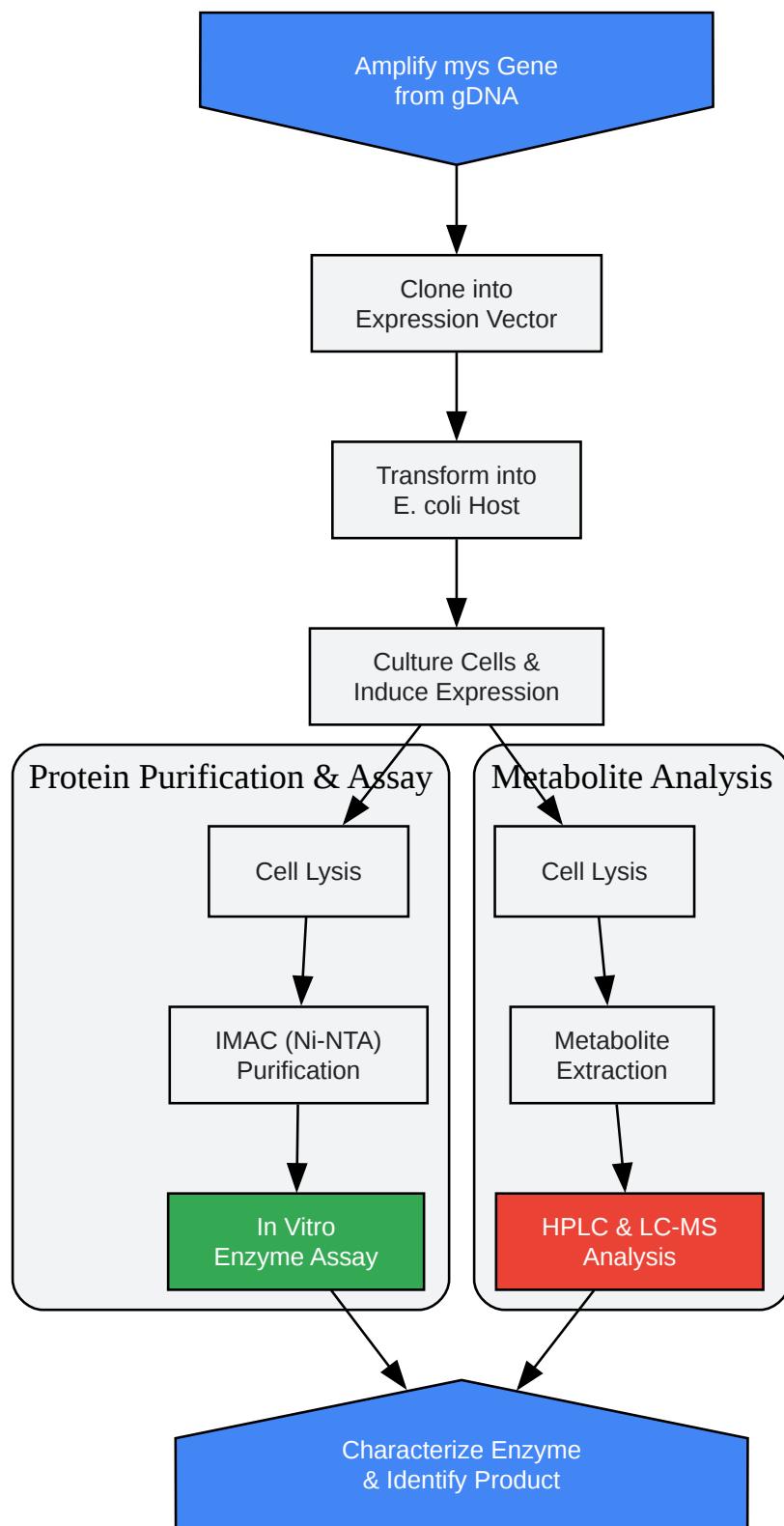
This protocol provides a general workflow for producing M2G or its precursors in *E. coli*.

- Gene Cluster Amplification and Cloning:
 - Amplify the entire mysA, mysB, mysC, and mysD gene cluster from the genomic DNA of a producing organism (e.g., *Nostoc punctiforme*).

- Clone the amplified cluster into a suitable expression vector, such as pET-28b, under the control of an inducible promoter (e.g., T7 promoter).[8]
- Transform the resulting plasmid into an expression strain of *E. coli* (e.g., BL21(DE3)).[6]
- Culture and Induction:
 - Grow the transformed *E. coli* in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking.[11]
 - When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
 - Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
- Metabolite Extraction and Analysis:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in water or a suitable buffer and lyse the cells by sonication or chemical lysis.
 - Centrifuge the lysate to remove cell debris.[11]
 - Analyze the supernatant for the presence of M2G and its intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[11]

Protocol 2: In Vitro Enzyme Assay for MysD


This protocol describes a method to confirm the activity of a purified MysD enzyme.


- Protein Expression and Purification:
 - Express a His₆-tagged version of the MysD enzyme in *E. coli* as described above.

- Lyse the cells and purify the recombinant MysD protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.[11]
- Enzyme Reaction:
 - Prepare a reaction mixture containing:
 - Purified MysD enzyme (e.g., 0.5 μ M)
 - Mycosporine-glycine (MG) substrate (e.g., 50 μ M)
 - Glycine (e.g., 1 mM)
 - ATP (e.g., 1 mM)
 - $MgCl_2$ (e.g., 10 mM)
 - Reaction Buffer (e.g., Tris-HCl, pH 8.5)
 - Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 2 hours).[11]
 - Include control reactions lacking the enzyme or ATP to confirm that product formation is enzyme- and energy-dependent.[11]
- Product Analysis:
 - Stop the reaction by adding a quenching agent (e.g., methanol or formic acid).
 - Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the M2G product, comparing the retention time and mass-to-charge ratio with a known standard if available.[11]

Visualizations

Biosynthetic Pathway of Mycosporine-2-Glycine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding Specificity of Cyanobacterial MysDs in Mycosporine-like Amino Acid Biosynthesis through Heterologous Expression in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium *Scytonema cf. crispum* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ATP-Grasp Ligase Involved in the Last Biosynthetic Step of the Iminomycosporine Shinorine in *Nostoc punctiforme* ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Key Enzymes in the Biosynthesis of Mycosporine-2-Glycine (M2G)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1260214#key-enzymes-in-mycosporine-2-glycine-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com